1-Methyl-4-(4-pyridyl)-2-pyridone

Fragment-based drug design Tautomerism Hydrogen-bonding capacity

Forensic labs often face inaccurate paraquat metabolite quantification when procuring the wrong salt form. 1-Methyl-4-(4-pyridyl)-2-pyridone (CAS 35022-70-9) is the neutral free base certified reference standard for MP, essential for LC-MS/MS methods where the quaternary salt (CAS 35022-71-0) causes ionization suppression and solubility mismatches. - Ensures accurate MP quantification at ~3.2% of administered dose in biological matrices. - Serves as a rigid, dual-functional (H-bond acceptor + metal-coordinator) scaffold for ATP-competitive kinase inhibitor design (e.g., Pim-1 IC₅₀ <100 nM). - Enables divergent synthesis via N-oxidation or Bi(V)-mediated O-arylation, unlike quaternized analogs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13424185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-pyridyl)-2-pyridone
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C=CC(=CC1=O)C2=CC=NC=C2
InChIInChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3
InChIKeyRLMXNQOQTAOUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(4-pyridyl)-2-pyridone Differentiation Guide


1-Methyl-4-(4-pyridyl)-2-pyridone (CAS 35022-70-9; synonym: 1-methyl-[4,4′-bipyridin]-2(1H)-one) is a heterocyclic compound of the 2-pyridone class bearing an N-methyl substituent and a 4-pyridyl group at the lactam ring 4-position . It possesses zero hydrogen-bond donor atoms, two H-bond acceptor atoms, one rotatable bond, and a molecular weight of 186.21 g·mol⁻¹, placing it within lead-like and fragment-like chemical space [1]. The N-methyl substituent locks the 2-pyridone ring into the lactam tautomer, eliminating the tautomeric ambiguity that complicates the behaviour of unmethylated 2-pyridones in both biological and materials-science contexts [2].

1-Methyl-4-(4-pyridyl)-2-pyridone Structural Specificity


Within the broader 2-pyridone and bipyridine compound families, subtle structural variations produce pronounced differences in electronic character, metal-coordination geometry, tautomeric state, and biological recognition. The 4-pyridyl substituent at the 4-position of the 2-pyridone ring introduces an electron-withdrawing, coordinatively active nitrogen atom at a defined distance and angle from the lactam carbonyl, while the N-methyl group permanently fixes the 2-pyridone in its lactam form, abolishing the lactam–lactim tautomerism that persists in NH 2-pyridones [1]. These features cannot be replicated by simple 4,4′-bipyridine, by 4-phenyl-2-pyridone analogues lacking the second nitrogen, or by unmethylated 4-(4-pyridyl)-2-pyridone, each of which diverges critically in hydrogen-bonding capacity, metal-binding topology, or electronic structure [2].

1-Methyl-4-(4-pyridyl)-2-pyridone Differentiation Evidence


Ionization Efficiency: Neutral vs. Quaternary Salt

1-Methyl-4-(4-pyridyl)-2-pyridone possesses zero hydrogen-bond donor atoms (HBD = 0), whereas the unmethylated analogue 4-(4-pyridyl)-2-pyridone bears one HBD on the lactam NH [1]. This difference arises because N-methylation irreversibly locks the 2-pyridone ring into the lactam tautomer; in NH 2-pyridones, the lactam–lactim equilibrium can populate both forms, altering HBD count and molecular recognition properties depending on solvent and environment [2]. The absence of an H-bond donor eliminates a potential source of variability in fragment-based screening and simplifies interpretation of structure–activity relationships [2].

Fragment-based drug design Tautomerism Hydrogen-bonding capacity

Hydrogen-Bond Donor/Acceptor Profile

The target compound contains exactly one rotatable bond (the inter-ring C–C bond connecting the 2-pyridone and 4-pyridyl rings), yielding a relatively rigid, conjugated biaryl system [1]. In contrast, a hypothetical 4-benzyl analogue would introduce at least one additional rotatable bond (the methylene linker), and a 4-phenethyl analogue would introduce two, substantially increasing conformational entropy and altering binding pose preferences [1]. The low rotatable-bond count of the target compound (nRotB = 1) is characteristic of fragment-like molecules with high ligand efficiency potential and predictable coordination geometry [2].

Ligand design Conformational restriction Molecular complexity

Conformational Rigidity vs. Flexible Analogs

The 4-pyridyl substituent provides a second, geometrically distinct nitrogen atom capable of coordinating metal centres, enabling the compound to function as an unsymmetrical ditopic ligand. This contrasts with 4-phenyl-1-methyl-2-pyridone, which lacks the distal nitrogen and can only coordinate through the 2-pyridone carbonyl oxygen or, in rare cases, through π-interactions [1]. The 4-(4-pyridinyl)-2-pyridone core, in related salt forms, has been demonstrated to engage in anion···π⁺, π···π, and lp···π interactions in the solid state, underscoring the functional versatility conferred by the distal pyridyl nitrogen [1]. The N-methyl group further differentiates the target compound from NH analogues by eliminating N–H···anion hydrogen-bonding pathways, forcing intermolecular assembly to rely on the pyridyl nitrogen and carbonyl oxygen [1].

Coordination chemistry Metallosupramolecular chemistry Bipyridine-type ligands

Molecular Weight Differentiation from Dipyridone

Salts derived from the 4-(4-pyridinyl)-2-pyridone scaffold exhibit measurable optical band gaps, electrical conductivity, and photosensitivity, with electrical parameters increasing several-fold upon exposure to visible light compared to dark conditions [1]. The perchlorate salt (compound 2) demonstrated enhanced light-sensing properties relative to the parent organic compound 1, and also showed DNA-binding ability, indicating biological relevance of the scaffold [1]. While direct comparative data for the N-methyl derivative 1-methyl-4-(4-pyridyl)-2-pyridone are not available in this study, the core scaffold's optoelectronic activity is established, and the N-methyl group would be expected to modulate the solid-state packing and thereby the photoresponse magnitude relative to the NH or aminoethyl-substituted parent compounds [1].

Optoelectronics Photosensitivity DNA binding

Synthetic Versatility: N-Oxide vs. Quaternary Salt

The target compound is a 2-pyridone (carbonyl at position 2), which must be distinguished from the regioisomeric 4-pyridone class. DFT calculations demonstrate that the tautomeric equilibria of 2- and 4-pyridones are governed by fundamentally different electronic effects: 4-pyridone tautomerization to 4-hydroxypyridine results in a greater aromaticity gain than the corresponding 2-pyridone → 2-hydroxypyridine equilibrium, meaning that unmethylated 4-pyridones populate the hydroxyl tautomer more readily [1]. By selecting the N-methyl-2-pyridone scaffold, the user obtains a lactam-locked system with predictable amide-like character, whereas the 4-pyridone regioisomer even when N-methylated presents a different dipole moment, hydrogen-bonding geometry, and electrophilic substitution pattern [2].

Regioisomerism Tautomerism Medicinal chemistry scaffold selection

1-Methyl-4-(4-pyridyl)-2-pyridone Application Scenarios


Forensic Toxicology LC-MS/MS Standard

With molecular weight 186 Da, zero H-bond donors, one rotatable bond, and two H-bond acceptors, this compound satisfies the Rule of Three for fragment-based lead discovery [1]. Its N-methyl group permanently locks the 2-pyridone in the lactam form, removing tautomeric ambiguity that would otherwise complicate crystallographic fragment screening and SPR binding assays [2]. The distal pyridyl nitrogen provides a well-defined vector for metal-coordination or for further synthetic elaboration, making the fragment amenable to structure-guided growth strategies in kinase, phosphodiesterase, or metalloenzyme programmes.

Kinase Inhibitor Scaffold

The combination of a 2-pyridone carbonyl oxygen and a 4-pyridyl nitrogen yields an unsymmetrical ditopic ligand capable of bridging metal centres with distinct hard–soft character at each binding site. Unlike symmetrical 4,4′-bipyridine, this compound introduces electronic asymmetry that can direct the formation of heteroleptic complexes or polar coordination polymers. The N-methyl group eliminates N–H hydrogen-bonding interference, channeling intermolecular interactions exclusively through the carbonyl and pyridyl nitrogen, as demonstrated by the solid-state interaction patterns observed in related 4-(4-pyridinyl)-2-pyridone salts [3].

Directional Supramolecular Assembly Ligand

The 4-(4-pyridinyl)-2-pyridone scaffold has established semiconductor behaviour, with salts exhibiting several-fold enhancement of electrical conductivity under visible light compared to dark conditions, as well as measurable optical band gaps [3]. The N-methyl derivative inherits this conjugated bipyridyl–pyridone π-system and is expected to form similar charge-transfer salts or metal–organic frameworks with photosensitive properties, positioning it as a candidate precursor for optoelectronic device research.

Dual-Reactive Building Block

The 4-pyridyl substituent serves as a synthetic handle for N-alkylation, N-oxidation, or metal-catalysed cross-coupling reactions, while the 2-pyridone ring can undergo electrophilic substitution or O-arylation. This dual reactivity profile distinguishes it from simple 2-pyridone building blocks and positions it as a versatile intermediate for constructing more complex bipyridyl-containing pharmacophores, including analogues of caerulomycin-class natural products or PDE10A inhibitor scaffolds that feature a 1-methyl-4-(pyridin-4-yl) motif [4].

Quote Request

Request a Quote for 1-Methyl-4-(4-pyridyl)-2-pyridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.